Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, is a complex organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a fluorine atom and a cyclohexyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexylamine derivative. This involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)-4-methylcyclohexane.
Fluorination: The next step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically done by reacting the fluorinated cyclohexylamine with benzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Pathways: By inhibiting these enzymes, the compound can disrupt cellular processes such as pH regulation and ion transport, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the cyclohexyl and fluorine groups, making it less complex.
N-(Cyclohexylmethyl)benzenesulfonamide: Similar structure but without the fluorine atom.
2-Fluorobenzenesulfonamide: Contains the fluorine atom but lacks the cyclohexyl group.
Uniqueness
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, is unique due to its combination of a fluorine atom and a cyclohexyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1152600-22-0 |
---|---|
Molecular Formula |
C14H21FN2O2S |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H21FN2O2S/c1-11-6-8-14(10-16,9-7-11)17-20(18,19)13-5-3-2-4-12(13)15/h2-5,11,17H,6-10,16H2,1H3 |
InChI Key |
VEZUOOWGNGYMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CN)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.